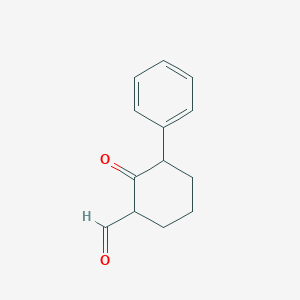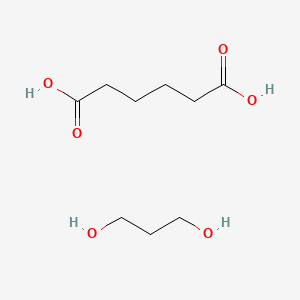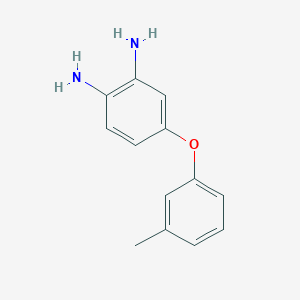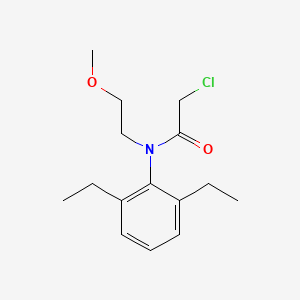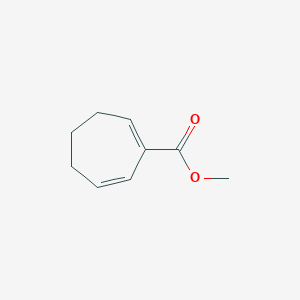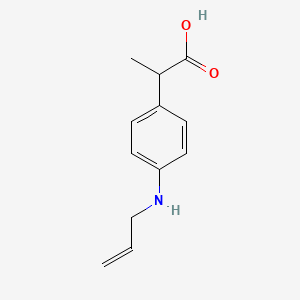
2-(4-(Allylamino)phenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Allylamino)phenyl)propionic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of propionic acid, featuring an allylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Allylamino)phenyl)propionic acid typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where ethyl 2-chloro-propionate reacts with an alkyl benzene in the presence of anhydrous aluminum chloride as a catalyst . The intermediate product, ethyl 2-(4-alkylphenyl) propionate, is then hydrolyzed to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and reduce costs. The use of anhydrous aluminum chloride as a catalyst is advantageous due to its low cost and high efficiency . Additionally, the process is designed to minimize energy consumption and waste production, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Allylamino)phenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group can yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(4-(Allylamino)phenyl)propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(4-(Allylamino)phenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the synthesis of prostaglandins and thromboxane A2, leading to its anti-inflammatory and analgesic effects . It achieves this by blocking the activity of cyclooxygenase enzymes, which are crucial for the production of these inflammatory mediators .
Comparison with Similar Compounds
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID that shares a similar mechanism of action.
Ketoprofen: A propionic acid derivative with comparable therapeutic effects.
Uniqueness: 2-(4-(Allylamino)phenyl)propionic acid is unique due to its specific structural features, such as the allylamino group, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Properties
CAS No. |
39718-74-6 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-[4-(prop-2-enylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H15NO2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12(14)15/h3-7,9,13H,1,8H2,2H3,(H,14,15) |
InChI Key |
UPNBDHDPMYTOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NCC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



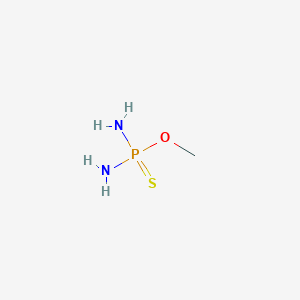
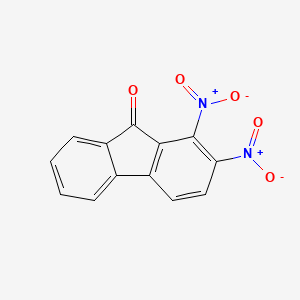
![Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-](/img/structure/B14658761.png)
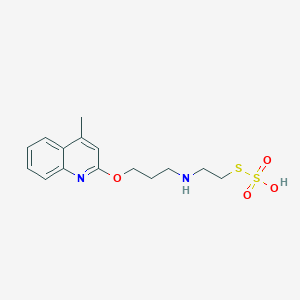

![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
methanone](/img/structure/B14658783.png)
